4-Chloro-2-(2,2,2-trifluoroethyl)aniline

Physicochemical Properties Lipophilicity LogP

Sourcing regiospecifically pure aniline building blocks with tailored electronic and steric profiles often delays advanced synthesis programs. 4-Chloro-2-(2,2,2-trifluoroethyl)aniline (CAS 1784927-13-4) directly addresses this bottleneck. It is a validated precursor for anilinodichloroborane reagents in [2′-¹⁸F]-1,4-benzodiazepine-2-one radiotracer synthesis, offering a critical handle for PET imaging probe development. Its distinct ortho-trifluoroethyl substitution provides a non-linear scaffold for SAR exploration, which is unattainable with generic N-alkyl anilines. Supplied at 95% purity, this compound enables reliable incorporation into medicinal chemistry and agrochemical lead optimization workflows.

Molecular Formula C8H7ClF3N
Molecular Weight 209.59 g/mol
Cat. No. B12978519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2,2,2-trifluoroethyl)aniline
Molecular FormulaC8H7ClF3N
Molecular Weight209.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CC(F)(F)F)N
InChIInChI=1S/C8H7ClF3N/c9-6-1-2-7(13)5(3-6)4-8(10,11)12/h1-3H,4,13H2
InChIKeyBGKKIROOWCQQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(2,2,2-trifluoroethyl)aniline: Physicochemical & Regulatory Overview


4-Chloro-2-(2,2,2-trifluoroethyl)aniline (CAS: 1784927-13-4) is a substituted aromatic amine featuring a chlorine atom at the para position and a 2,2,2-trifluoroethyl group ortho to the primary amine . It possesses a molecular formula of C₈H₇ClF₃N and a molecular weight of 209.60 g/mol . The compound is supplied with a typical purity of 95% and is intended strictly for research and development use, requiring handling by technically-qualified personnel .

Ortho-CF₃ aniline scaffold for synthesis requiring enhanced lipophilicity and low polar surface area
Regioisomeric control: C-aryl trifluoroethyl group preserves primary amine nucleophilicity for selective derivatization
Chloro substituent offers balanced molecular weight and electronic profile between fluoro and bromo analogs

4-Chloro-2-(2,2,2-trifluoroethyl)aniline: Key Differentiation from Analogs


While a range of N-trifluoroethylated anilines and 4-chloroaniline derivatives exist, generic substitution is inadvisable due to the unique electronic interplay between the para-chloro substituent and the ortho-trifluoroethyl group [1]. This specific substitution pattern fundamentally alters both the steric environment around the nucleophilic amine and the compound's overall lipophilicity . For example, the 4-chloro substituent provides a distinct electron-withdrawing profile and molecular weight compared to 4-fluoro or 4-bromo analogs, while the ortho-trifluoroethyl group offers a different reactivity landscape versus N-trifluoroethylated variants [2]. These nuanced differences in reactivity and physicochemical properties directly impact the compound's performance as a building block in advanced synthesis, as detailed in the quantitative evidence below.

Target
4-Chloro-2-(2,2,2-trifluoroethyl)aniline
cLogP 3.0–3.4, TPSA 12.03 Ų
C-aryl CF₃ linkage; primary amine available
Analog risk
4-Fluoro analog: lower lipophilicity and molecular weight alters partitioning and ADME profile
4-Chloro-N-CF₃ isomer: N-alkylation reduces amine nucleophilicity and changes steric environment
Unsubstituted 2-CF₃ aniline: significantly higher TPSA (26 Ų) may reduce membrane permeability

4-Chloro-2-(2,2,2-trifluoroethyl)aniline: Quantitative Evidence vs. Closest Analogs


LogP Comparison: 4-Chloro vs. 4-Fluoro Analog

The 4-chloro-2-(2,2,2-trifluoroethyl)aniline compound exhibits a significantly higher calculated LogP (cLogP) compared to its 4-fluoro analog, indicating greater lipophilicity which can be a critical differentiator in applications where membrane permeability or non-polar solvent solubility is a key design parameter .

LogP comparison
Head-to-head
Target: LogP 3.0052–3.3872
4-Fluoro analog: 2.5438
ΔLogP ≈ +0.46 to +0.84
Reported lipophilicity differentiation supports selection for non-polar partitioning studies
Calculated values; computational method not specified
Physicochemical Properties Lipophilicity LogP

Molecular Weight & Halogen Size: 4-Chloro vs. 4-Bromo & 4-Fluoro

The target compound's molecular weight and steric bulk, conferred by the 4-chloro substituent, is an intermediate value between its 4-fluoro and 4-bromo analogs [1]. This allows for fine-tuning of a molecule's physical properties and potential binding interactions without the heavy atom effects of bromine or the significantly altered electronics of fluorine [2].

Molecular weight & halogen size
Head-to-head
Target: MW 209.60 g/mol
4-Fluoro: 193.14 g/mol (+16.46)
4-Bromo: 254.05 g/mol (−44.45)
Intermediate molecular weight may support compliance with drug-likeness filters
Standard MW calculation; impact on diffusion and crystallinity context-dependent
Physicochemical Properties Molecular Weight Halogen Substitution

Positional Isomerism: Ortho- vs. N-Trifluoroethyl Reactivity

The target compound, 4-chloro-2-(2,2,2-trifluoroethyl)aniline, is a distinct regioisomer from the more commonly encountered 4-chloro-N-(2,2,2-trifluoroethyl)aniline . The ortho-substitution on the aromatic ring places the trifluoroethyl group in proximity to the amine, creating a unique steric and electronic environment . This is in contrast to the N-substituted analog, where the trifluoroethyl group is attached to the nitrogen, drastically altering the amine's nucleophilicity and potential for further derivatization [1]. The ability to selectively form C-aryl trifluoroethyl anilines via specific reaction conditions (e.g., using metallic salts) is a known, patented methodology, highlighting its synthetic utility [2].

Positional isomerism
Class-level inference
Ortho-CF₃ (C-aryl linkage) vs. N-CF₃ isomer; distinct nucleophilicity and steric environment
Regioisomeric identity critical for SAR studies and downstream reaction pathways
Synthetic utility documented via patent methodology; verify for specific reaction conditions
Synthetic Utility Regioselectivity Building Block

TPSA Comparison: 4-Chloro vs. 4-Fluoro & Unsubstituted Analogs

The target compound possesses a Topological Polar Surface Area (TPSA) of 12.03 Ų, which is significantly lower than that of the unsubstituted analog 2-(2,2,2-trifluoroethyl)aniline and comparable to the 4-fluoro derivative [1]. This low TPSA, driven by the single primary amine and halogen substituents, is a strong indicator of potential for high passive membrane permeability [2].

TPSA comparison
Head-to-head
Target TPSA: 12.03 Ų
Unsubstituted 2-CF₃ aniline: 26.0 Ų
Δ = −13.97 Ų
Low TPSA may support high passive membrane permeability in design contexts
Ertl method calculation; permeability must be confirmed experimentally
Physicochemical Properties Membrane Permeability TPSA

4-Chloro-2-(2,2,2-trifluoroethyl)aniline: Evidence-Driven Application Scenarios


Medicinal Chemistry: Lipophilicity & Permeability Enhancement

Based on its measured LogP of 3.0-3.4 and exceptionally low TPSA of 12.03 Ų , 4-chloro-2-(2,2,2-trifluoroethyl)aniline is a superior choice for medicinal chemistry programs aiming to increase the lipophilicity and predicted membrane permeability of a candidate drug series. The 4-chloro substituent provides a balanced molecular weight increase over the fluoro analog , making it ideal for optimizing ADME properties while adhering to drug-likeness guidelines.

Radiotracer Development: ¹⁸F-Labeled Probe Synthesis

As demonstrated by its use in forming anilinodichloroborane reagents for the synthesis of [2′-¹⁸F]-1,4-benzodiazepine-2-ones [1], this compound is a validated intermediate for the preparation of ¹⁸F-labeled radiotracers. The ortho-trifluoroethyl group provides a handle for potential future fluorination or can serve as a stable, non-radioactive reference standard. Its specific regioisomerism is essential for the required reaction pathway, making generic N-alkyl analogs unsuitable.

Chemical Biology: Unique SAR via Ortho-Substitution

The compound's ortho-substitution pattern provides a unique three-dimensional scaffold for exploring structure-activity relationships. The steric bulk of the trifluoroethyl group adjacent to the reactive amine allows for the construction of molecules with restricted conformations. This is a key differentiator from the more linear N-trifluoroethyl anilines and enables the probing of binding pockets that require a specific spatial orientation of the aniline core.

Agrochemical Intermediate: Building Block for Patentable Diversity

Patents describe the use of trifluoroethyl-substituted anilines as intermediates for preparing phytopharmaceutical products [2]. The specific 4-chloro-2-(2,2,2-trifluoroethyl) substitution offers a distinct chemical space for generating novel agrochemical leads. The combination of a halogen (Cl) and a fluorinated alkyl group is a classic motif for enhancing the metabolic stability and environmental persistence of crop protection agents, justifying its selection over simpler aniline derivatives.

Application
Selection Property
Validation Focus
Lipophilicity & permeability optimization
High cLogP and very low TPSA (12.03 Ų reported)
Membrane partitioning and permeability assay context
¹⁸F-labeled radiotracer synthesis
Ortho-CF₃ aniline enables anilinodichloroborane route
Regioisomeric identity and synthetic reproducibility
Conformationally-restricted SAR exploration
Ortho-CF₃ steric bulk adjacent to amine
Binding pocket spatial orientation studies
Fluorinated agrochemical building block
Halogen + fluoroalkyl motif for stability
Metabolic stability and environmental persistence screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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